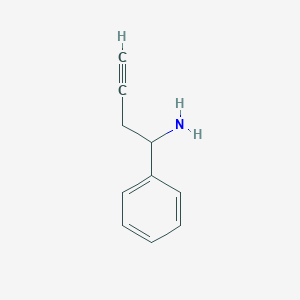

1-Phenylbut-3-yn-1-amine

Descripción

1-Phenylbut-3-yn-1-amine (C₁₀H₁₁N) is a secondary amine featuring a phenyl group and a terminal alkyne moiety. Its hydrochloride salt (CAS 1177093-09-2) is commercially available with ≥99% purity and is widely used in medicinal chemistry, particularly in peptide coupling and click chemistry applications . The compound is synthesized via palladium-catalyzed Sonogashira coupling or peptide bond formation, yielding either a brown solid (free base) or white crystalline powder (hydrochloride salt) . Structural characterization via ¹H/¹³C NMR and mass spectrometry confirms its distinct alkyne (δ ~70–81 ppm in ¹³C NMR) and amine proton signals .

Propiedades

Fórmula molecular |

C10H11N |

|---|---|

Peso molecular |

145.2 g/mol |

Nombre IUPAC |

1-phenylbut-3-yn-1-amine |

InChI |

InChI=1S/C10H11N/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10H,6,11H2 |

Clave InChI |

ZWEQNVMYOUDKQT-UHFFFAOYSA-N |

SMILES canónico |

C#CCC(C1=CC=CC=C1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Derivatives of 1-phenylbut-3-yn-1-amine with modified benzyl groups exhibit altered physicochemical and biological properties:

Key Insight: Electron-donating groups (e.g., -OCH₃) enhance solubility, while halogens (e.g., -Br) enable cross-coupling reactions. The diphenylmethylene derivative facilitates stereoselective synthesis of tetrahydroisoquinolines .

Alkyne vs. Alkene Analogues

Replacing the alkyne with an alkene significantly alters reactivity:

Key Insight : The alkyne’s triple bond enables rapid cycloaddition with azides (e.g., forming triazoles for imaging probes), whereas the alkene is less reactive but useful in enantioselective syntheses .

Stereochemical Variants

Enantiomers of this compound exhibit distinct chiral properties:

Functional Group Analogues

Key Insight : Propargylamine’s simplicity aids peptide coupling, while piperidine derivatives improve target specificity in apoptosis imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.